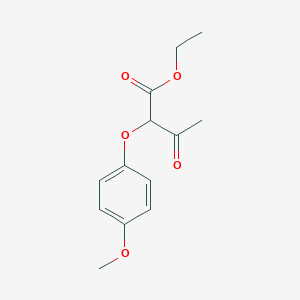

Ethyl 2-(4-methoxyphenoxy)acetoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-methoxyphenoxy)acetoacetate is a chemical compound with the molecular formula C13H16O5 . It is used in various chemical reactions due to its versatile properties .

Synthesis Analysis

The synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate can be achieved through various methods. One common method is the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . The enolate is formed on the shared alpha-carbon of the beta-dicarbonyl . Alkylation is then performed using alkyl halides or acyl (acid) chlorides . Finally, the ester can be removed through a process called decarboxylation .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenoxy)acetoacetate consists of 13 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis

Ethyl 2-(4-methoxyphenoxy)acetoacetate can participate in various chemical reactions. For instance, it can be used as a nucleophile in alkylation, conjugate addition, and condensation reactions . It can also undergo dehydration to yield conjugated alkynyl and allenyl esters .Aplicaciones Científicas De Investigación

Synthesis Improvement and Cost Reduction : A study by L. Jing (2003) discussed improving the synthesis process for a compound closely related to Ethyl 2-(4-methoxyphenoxy)acetoacetate, aiming at simplifying procedures and reducing production costs. The yield was reported at 70.8%.

Catalysis and Reaction Mechanisms : Research by E. Taylor and H. Davies (1983) explored the Rhodium(II) acetate-catalyzed decomposition of similar compounds, resulting in various products, including β,γ-unsaturated esters. This demonstrates the compound's role in complex chemical reactions.

Production of Pyridine Derivatives : The work of V. Dorokhov et al. (1995) focused on synthesizing 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine using Ethyl acetoacetate. This research highlights the utility of Ethyl 2-(4-methoxyphenoxy)acetoacetate in synthesizing pyridine derivatives.

Application in Organic Synthesis : A study by J. Tsuji et al. (1977) demonstrated the use of a related compound in organic synthesis, particularly in producing 10-hydroxy-2-decenoic acid.

Synthesis of Metallomesogens : Research by V. N. Kovganko and N. N. Kovganko (2013) involved synthesizing Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes, demonstrating another application in material science.

Structural Studies of Derivatives : The work by Gang Liu and Jie Gao (2012) on 2-(4-Methoxyphenoxy)acetohydrazide, synthesized from Ethyl 2-(4-methoxyphenoxy)acetate, provides insights into the molecular structure and bonding characteristics of these compounds.

Safety And Hazards

Ethyl 2-(4-methoxyphenoxy)acetoacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, and using protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJKLMFBBJCAOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methoxyphenoxy)acetoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

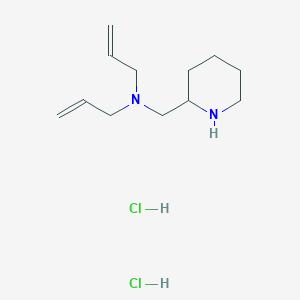

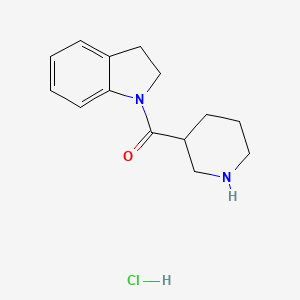

![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)

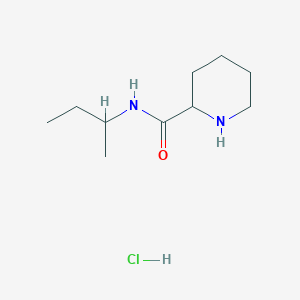

![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)

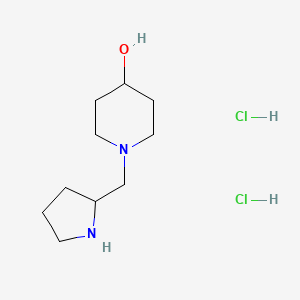

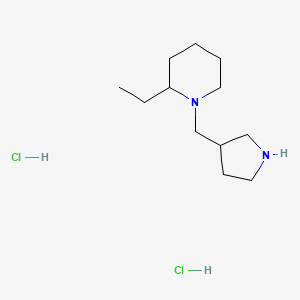

![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)

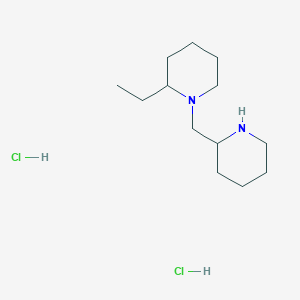

![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

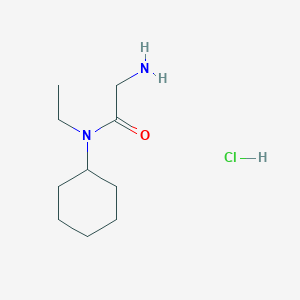

![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)